N-[2,2,2-trichloro-1-({[2-chloro-5-(trifluoromethyl)phenyl]carbamothioyl}amino)ethyl]furan-2-carboxamide
Description
N-[2,2,2-trichloro-1-({[2-chloro-5-(trifluoromethyl)phenyl]carbamothioyl}amino)ethyl]furan-2-carboxamide is a furan-2-carboxamide derivative characterized by:
- A furan-2-carboxamide backbone, common in agrochemicals and pharmaceuticals.
- A carbamothioyl linkage connected to a 2-chloro-5-(trifluoromethyl)phenyl substituent, enhancing lipophilicity and target binding via halogen bonds.
Its design aligns with strategies to optimize pharmacokinetics and target affinity through halogenation and heterocyclic motifs .
Properties
Molecular Formula |
C15H10Cl4F3N3O2S |
|---|---|
Molecular Weight |
495.1 g/mol |
IUPAC Name |
N-[2,2,2-trichloro-1-[[2-chloro-5-(trifluoromethyl)phenyl]carbamothioylamino]ethyl]furan-2-carboxamide |
InChI |
InChI=1S/C15H10Cl4F3N3O2S/c16-8-4-3-7(15(20,21)22)6-9(8)23-13(28)25-12(14(17,18)19)24-11(26)10-2-1-5-27-10/h1-6,12H,(H,24,26)(H2,23,25,28) |
InChI Key |
RVCULPGPQOPAPR-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC2=C(C=CC(=C2)C(F)(F)F)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2,2,2-trichloro-1-({[2-chloro-5-(trifluoromethyl)phenyl]carbamothioyl}amino)ethyl]furan-2-carboxamide typically involves multiple steps. One common method includes the following steps:
Friedel-Crafts Acylation: This step involves the acylation of a furan ring using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Nucleophilic Substitution: The acylated furan undergoes nucleophilic substitution with a chlorinated amine derivative.
Thioamide Formation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[2,2,2-trichloro-1-({[2-chloro-5-(trifluoromethyl)phenyl]carbamothioyl}amino)ethyl]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under the influence of oxidizing agents such as potassium permanganate.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to yield corresponding amines and alcohols.
Substitution: Halogen atoms in the compound can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, primary amines, thiols.
Major Products Formed
Oxidation Products: Furanones, carboxylic acids.
Reduction Products: Amines, alcohols.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[2,2,2-trichloro-1-({[2-chloro-5-(trifluoromethyl)phenyl]carbamothioyl}amino)ethyl]furan-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings due to its stability and reactivity.
Mechanism of Action
The mechanism of action of N-[2,2,2-trichloro-1-({[2-chloro-5-(trifluoromethyl)phenyl]carbamothioyl}amino)ethyl]furan-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity. The presence of multiple halogen atoms enhances its binding affinity and specificity. The exact pathways involved may vary depending on the biological context and the specific target molecules.
Comparison with Similar Compounds
Structural Similarities and Key Differences
The following compounds share the furan-2-carboxamide core but differ in substituents, influencing their properties:
Computational Predictions
- ADMET Profiles : Based on equation (4) in , the compound’s high halogen content may reduce metabolic clearance but increase plasma protein binding, affecting bioavailability .
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